molecular formula C13H8N2O B11792754 3-Nicotinoylbenzonitrile

3-Nicotinoylbenzonitrile

Cat. No.: B11792754
M. Wt: 208.21 g/mol
InChI Key: YFYSYRPNZTWXAO-UHFFFAOYSA-N
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Description

3-Nicotinoylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nicotinoyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nicotinoylbenzonitrile typically involves the reaction of nicotinic acid with benzonitrile under specific conditions. One common method is the use of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the nitrile group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Nicotinoylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Nicotinoylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nicotinoylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacking the nicotinoyl group.

    3-Nitrobenzonitrile: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.

    Nicotinonitrile: Similar to 3-Nicotinoylbenzonitrile but with variations in the position of the nitrile group.

Uniqueness: this compound is unique due to the presence of both the nicotinoyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

3-(pyridine-3-carbonyl)benzonitrile

InChI

InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13(16)12-5-2-6-15-9-12/h1-7,9H

InChI Key

YFYSYRPNZTWXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C#N

Origin of Product

United States

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